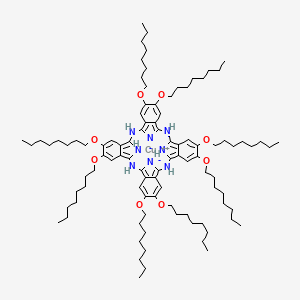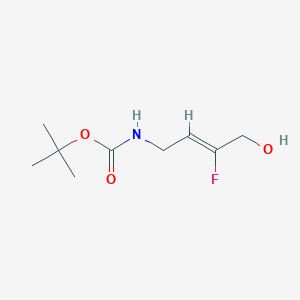![molecular formula C14H23BO2S B12084739 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[5-(2-methylpropyl)-3-thienyl]- CAS No. 2223049-73-6](/img/structure/B12084739.png)
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[5-(2-methylpropyl)-3-thienyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[5-(2-methylpropyl)-3-thienyl]- is a boron-containing compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the boron atom in the structure allows for unique reactivity, making this compound valuable in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[5-(2-methylpropyl)-3-thienyl]- typically involves the reaction of pinacol with boronic acid derivatives. One common method is the hydroboration of alkenes or alkynes in the presence of transition metal catalysts . The reaction conditions often include the use of palladium or copper catalysts to facilitate the formation of the boronate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of inert atmospheres and temperature control is crucial to prevent decomposition and ensure the stability of the product .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[5-(2-methylpropyl)-3-thienyl]- undergoes various types of chemical reactions, including:
Hydroboration: This reaction involves the addition of boron and hydrogen across a double or triple bond.
Common Reagents and Conditions
Palladium Catalysts: Used in borylation reactions to facilitate the formation of carbon-boron bonds.
Copper Catalysts: Employed in the coupling of boronic acids with aryl halides.
Transition Metal Catalysts: Used in hydroboration reactions to add boron and hydrogen across unsaturated bonds.
Major Products Formed
The major products formed from these reactions include aryl and alkyl boronates, which are valuable intermediates in organic synthesis. These products can be further transformed into various functionalized organic molecules .
Wissenschaftliche Forschungsanwendungen
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[5-(2-methylpropyl)-3-thienyl]- has several scientific research applications:
Organic Synthesis: Used as a reagent in the formation of carbon-carbon bonds, particularly in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of boron-containing drugs, which have unique pharmacological properties.
Material Science: Utilized in the synthesis of boron-containing polymers and materials with unique electronic properties.
Wirkmechanismus
The mechanism of action of 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[5-(2-methylpropyl)-3-thienyl]- involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with organic molecules, facilitating the formation of carbon-boron bonds. This reactivity is exploited in various catalytic processes, where the boron atom acts as a Lewis acid to activate substrates and promote chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pinacolborane: Another boron-containing compound used in hydroboration reactions.
Bis(pinacolato)diboron: Used in the borylation of alkenes and alkynes.
Catecholborane: Employed in the hydroboration of unsaturated bonds.
Uniqueness
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[5-(2-methylpropyl)-3-thienyl]- is unique due to its specific structure, which imparts distinct reactivity and stability. The presence of the thienyl group enhances its utility in organic synthesis, making it a valuable reagent in the formation of complex organic molecules .
Eigenschaften
CAS-Nummer |
2223049-73-6 |
|---|---|
Molekularformel |
C14H23BO2S |
Molekulargewicht |
266.2 g/mol |
IUPAC-Name |
4,4,5,5-tetramethyl-2-[5-(2-methylpropyl)thiophen-3-yl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H23BO2S/c1-10(2)7-12-8-11(9-18-12)15-16-13(3,4)14(5,6)17-15/h8-10H,7H2,1-6H3 |
InChI-Schlüssel |
GXSNUUAQLIAVER-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=C2)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[(1-Hydroxybutan-2-yl)amino]methyl}phenol](/img/structure/B12084670.png)
![3-[2-(2-Ethoxyethoxy)ethoxy]thiophene](/img/structure/B12084671.png)
![2-(2-Chlorophenyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B12084674.png)
![Propanedinitrile, 2-[2-[3,5-bis(trifluoromethyl)phenyl]diazenyl]-](/img/structure/B12084690.png)



![3-Chloro-3-(2'-fluoro[1,1'-biphenyl]-4-yl)-2-methylacrylaldehyde](/img/structure/B12084707.png)
![CarbaMic acid, N-[[[(1,1-diMethylethoxy)carbonyl]aMino][[4-[2-(1-pyrrolidinyl)ethoxy]phenyl]aMino]Methylene]-, 1,1-diMethylethyl ester, [N(Z)]-](/img/structure/B12084714.png)


![2-[2-Bromo-5-(trifluoromethyl)phenoxy]ethan-1-amine](/img/structure/B12084749.png)
